![molecular formula C21H20N6O2S B2584286 N-(2-methoxyphenethyl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide CAS No. 894056-59-8](/img/structure/B2584286.png)
N-(2-methoxyphenethyl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide
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Overview
Description
N-(2-methoxyphenethyl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H20N6O2S and its molecular weight is 420.49. The purity is usually 95%.
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Scientific Research Applications
Anticancer and PI3K Inhibition
N-(2-methoxyphenethyl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide and its derivatives have been explored for their anticancer effects, specifically through the inhibition of PI3Ks and mTOR pathways. These compounds have shown remarkable antiproliferative activities against various human cancer cell lines, highlighting their potential as effective anticancer agents with low toxicity. This research underscores the compound's ability to retain antiproliferative activity and inhibit PI3Ks and mTOR, suggesting its viability as a potent PI3K inhibitor for cancer treatment (Xiao-meng Wang et al., 2015).
Heterocyclic Compound Synthesis
The synthesis of novel heterocyclic compounds incorporating [1,2,4]triazolo[4,3-b]pyridazine moieties has garnered interest due to their diverse biological properties. Research into developing methods for synthesizing novel 2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides has provided a pathway for creating a variety of functionalized [1,2,4]triazolo[4,3-a]pyridine derivatives. These efforts have opened up new avenues for pharmaceutical applications, highlighting the compound's significance in medicinal chemistry (V. R. Karpina et al., 2019).
Insecticidal Properties
Research has also extended into the synthesis of innovative heterocycles incorporating thiadiazole moiety against agricultural pests, such as the cotton leafworm, Spodoptera littoralis. This demonstrates the compound's versatility and its potential application in developing new insecticidal agents, offering a promising approach to pest management (A. Fadda et al., 2017).
Mechanism of Action
Target of action
The compound belongs to the class of 1,2,4-triazolo[4,3-b]pyridazine derivatives . Compounds in this class have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities
Mode of action
The hydrogen bond accepting and donating characteristics of this core structure allow it to make specific interactions with different target receptors .
Biochemical pathways
Given the diverse pharmacological activities of 1,2,4-triazolo[4,3-b]pyridazine derivatives, it is likely that multiple pathways could be affected .
properties
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O2S/c1-29-18-8-3-2-6-15(18)11-13-23-20(28)14-30-21-25-24-19-10-9-17(26-27(19)21)16-7-4-5-12-22-16/h2-10,12H,11,13-14H2,1H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIMZJMRBJSQPQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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